N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine is a compound that belongs to the class of amino-acid derivatives of coumarins. Coumarins are known for their high biological activity and have been used as the basis for creating pharmacologically active compounds . This compound combines the structural features of coumarins and amino acids, potentially leading to new physiological properties and pharmacological activities .
Preparation Methods
The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine involves several steps. The starting material, 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one, is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid . The activated ester method, commonly used in peptide synthesis, is employed to introduce the amino-acid moiety into the coumarin nucleus . The process involves alkylation, saponification, and condensation reactions, with N-hydroxysuccinimide esters being used as the activated esters .
Chemical Reactions Analysis
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Condensation: The compound can undergo condensation reactions with other amino acids or peptides to form larger molecules.
Scientific Research Applications
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine involves its interaction with specific molecular targets and pathways. The coumarin nucleus is known for its ability to interact with various enzymes and receptors, leading to diverse biological effects . The amino-acid moiety enhances the compound’s ability to mimic natural bioregulators, potentially increasing its pharmacological activity .
Comparison with Similar Compounds
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine can be compared with other amino-acid derivatives of coumarins, such as:
- N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine
- N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine
These compounds share similar structural features but differ in the specific amino-acid moiety attached to the coumarin nucleus. The uniqueness of this compound lies in its specific combination of coumarin and L-leucine, which may result in distinct pharmacological properties .
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H23NO6/c1-11(2)8-16(19(23)24)21-18(22)10-26-12-6-7-14-13-4-3-5-15(13)20(25)27-17(14)9-12/h6-7,9,11,16H,3-5,8,10H2,1-2H3,(H,21,22)(H,23,24)/t16-/m0/s1 |
InChI Key |
WZARJWSOSOSVFD-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.